molecular formula C6H6ClN3S B1463282 (6-Chloropyridin-3-yl)thiourea CAS No. 125117-97-7

(6-Chloropyridin-3-yl)thiourea

Cat. No. B1463282
CAS RN: 125117-97-7
M. Wt: 187.65 g/mol
InChI Key: KQNRFXLAUHMUSH-UHFFFAOYSA-N
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Description

“(6-Chloropyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 125117-97-7 . It has a molecular weight of 187.65 and its IUPAC name is 1-(6-chloropyridin-3-yl)thiourea . It is in the form of a powder .


Molecular Structure Analysis

The InChI code for “(6-Chloropyridin-3-yl)thiourea” is 1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D structure for the molecule.


Physical And Chemical Properties Analysis

“(6-Chloropyridin-3-yl)thiourea” is a powder that is stored at room temperature . It has a melting point of 180-184 degrees Celsius . The compound has a molecular weight of 187.65 .

Scientific Research Applications

Antibacterial Applications

(6-Chloropyridin-3-yl)thiourea: has been studied for its potential antibacterial properties. Research indicates that derivatives of thiourea, including this compound, can be effective against various bacterial strains. This is particularly relevant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Antioxidant Properties

This compound also exhibits antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The antioxidant properties of (6-Chloropyridin-3-yl)thiourea make it a candidate for inclusion in pharmaceuticals aimed at mitigating oxidative stress .

Anticancer Activity

One of the most promising applications of (6-Chloropyridin-3-yl)thiourea is in the field of oncology. Thiourea derivatives have been shown to possess anticancer activities, which could be harnessed in the development of new chemotherapeutic agents. The compound’s ability to inhibit the growth of cancer cells is a significant area of research .

Anti-Inflammatory Use

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases(6-Chloropyridin-3-yl)thiourea has demonstrated anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Thiourea derivatives, including (6-Chloropyridin-3-yl)thiourea , have shown potential as neuroprotective agents. This is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s, where the compound could play a role in protecting neurons from damage .

Antimalarial Activity

Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes(6-Chloropyridin-3-yl)thiourea has been identified as having antimalarial properties, making it a potential candidate for the development of new antimalarial drugs .

Organocatalysis

In the field of chemistry, (6-Chloropyridin-3-yl)thiourea can act as an organocatalyst. Organocatalysts are small organic molecules that accelerate chemical reactions. This application is significant in various chemical synthesis processes, making the compound valuable in industrial and research settings .

Material Science Applications

Lastly, the unique properties of (6-Chloropyridin-3-yl)thiourea make it useful in material science. It can contribute to the development of new materials with specific desired properties, such as increased durability or enhanced conductivity .

Safety and Hazards

The safety information for “(6-Chloropyridin-3-yl)thiourea” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it can cause less severe health hazards .

properties

IUPAC Name

(6-chloropyridin-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNRFXLAUHMUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677636
Record name N-(6-Chloropyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125117-97-7
Record name N-(6-Chloropyridin-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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